molecular formula C16H17NO4S B5304365 2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid

2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid

Katalognummer B5304365
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: YJEKDAKZJVHTAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and psoriasis.

Wirkmechanismus

2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that lead to inflammation. Specifically, it inhibits JAK3, which is primarily expressed in immune cells. By inhibiting JAK3, 2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid can prevent the activation of T cells, which play a key role in the immune response and inflammation. This can lead to a reduction in inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. It has also been shown to be well-tolerated and have a favorable safety profile in clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid is that it has been extensively studied in preclinical and clinical trials, and its mechanism of action is well-understood. This makes it a promising candidate for further research and development. However, one limitation is that it is a small molecule drug, which may limit its effectiveness in treating certain autoimmune diseases.

Zukünftige Richtungen

There are several future directions for research on 2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid. One area of interest is its potential use in treating other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Another area of interest is developing new formulations of the drug that may increase its effectiveness or improve its delivery to target tissues. Additionally, further research is needed to better understand the long-term safety and efficacy of 2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid in clinical settings.

Synthesemethoden

The synthesis of 2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid involves several steps, including the formation of an amide bond between cyclopentylamine and 2,5-dioxopyrrolidine-3-thiol, followed by the reaction of the resulting intermediate with 2-bromo-5-methylbenzoic acid. The final product is obtained through purification and crystallization processes. This method has been optimized to produce high yields of pure 2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid.

Wissenschaftliche Forschungsanwendungen

2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid has been extensively studied for its potential use in treating autoimmune diseases, particularly rheumatoid arthritis and psoriasis. It has been shown to inhibit the activity of Janus kinase (JAK) enzymes, which play a key role in the signaling pathways that lead to inflammation. By inhibiting JAK activity, 2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid can reduce inflammation and prevent damage to tissues in the affected areas.

Eigenschaften

IUPAC Name

2-(1-cyclopentyl-2,5-dioxopyrrolidin-3-yl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c18-14-9-13(15(19)17(14)10-5-1-2-6-10)22-12-8-4-3-7-11(12)16(20)21/h3-4,7-8,10,13H,1-2,5-6,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEKDAKZJVHTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Cyclopentyl-2,5-dioxoazolidin-3-ylthio)benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.